5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

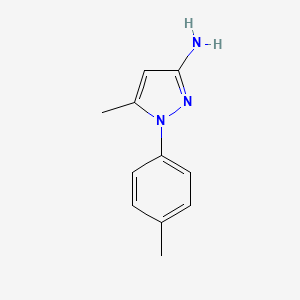

This compound is characterized by a pyrazole ring with a methyl group at the 5-position and a para-methylphenyl group at the 1-position. The general structure can be represented as follows:

The synthesis of this compound typically involves cyclization reactions, often employing multi-component reactions that integrate various aldehydes and cyanoacetate derivatives to produce more complex structures. A common synthetic route includes the reaction of 4-methylphenylhydrazine with appropriate carbonyl compounds to yield the desired pyrazole derivative .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. These properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives of this compound can effectively reduce inflammation in animal models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent. This activity is particularly relevant in the context of rising antibiotic resistance .

Cytotoxicity Against Cancer Cell Lines

One of the most promising aspects of this compound is its cytotoxic effects against cancer cell lines. The compound has been tested using assays such as the Brine Shrimp Lethality Assay and MTT assays, showing significant cytotoxicity against several cancer types including breast, liver, and lung cancers. For example, it exhibited an IC50 value in the range of 120–527 nM against various cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities of related pyrazole derivatives:

| Compound Name | Structure Description | Unique Features | IC50 (nM) |

|---|---|---|---|

| 5-Methyl-1H-pyrazole | Pyrazole ring with a methyl group | Basic structure without phenyl substituent | Not specified |

| 4-Methylphenylhydrazine | Hydrazine derivative with a para-methyl group | Lacks the pyrazole ring | Not specified |

| 5-Amino-3-(4-methylphenyl)pyrazole | Pyrazole derivative with an amino group | Exhibits different reactivity due to amino group | Not specified |

| 3-Methyl-1-(4-fluorophenyl)-1H-pyrazole | Fluorinated phenyl substituent | Different electronic properties due to fluorine | Not specified |

The mechanism through which this compound exerts its biological effects involves interactions with various biological targets. Investigations have shown that this compound can form π–π interactions with aromatic systems, enhancing its binding affinity to enzymes and receptors critical for its anti-inflammatory and anticancer activities. Additionally, studies suggest that it may induce apoptosis in cancer cells by modulating cell cycle progression .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Breast Cancer Study : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells, showcasing potential as a therapeutic agent for breast cancer treatment.

- Liver Cancer Study : Another investigation revealed selective cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 399 nM, indicating its potential for liver cancer therapy .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting inflammation and pain relief. Research indicates that derivatives of this pyrazole exhibit promising anti-inflammatory activities, making them potential candidates for drug development aimed at treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity

Studies have shown that 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine derivatives possess cytotoxic effects against various cancer cell lines. For instance, novel pyrazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating significant growth inhibition in cancer cells, with IC50 values indicating potent activity .

Agricultural Chemistry

Agrochemical Formulations

This compound is utilized in developing agrochemicals to enhance crop protection. It helps formulate products that combat pests and diseases, thus improving agricultural yields. Its role in creating effective pesticides is crucial for sustainable agricultural practices .

Material Science

Advanced Materials Development

Research has explored the potential of this compound in creating advanced materials, including polymers and coatings. These materials are characterized by improved thermal and mechanical properties, making them suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

The compound acts as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it useful for understanding complex biological processes .

Diagnostic Applications

Imaging Techniques

In the realm of diagnostics, this compound is being investigated for its potential role in developing diagnostic agents. These agents are particularly relevant in imaging techniques used in medical applications, enhancing the ability to visualize biological processes within the body .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A recent study synthesized various derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that several compounds exhibited potent anticancer activity with IC50 values ranging from low nanomolar to micromolar concentrations, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Agricultural Application

In agricultural research, formulations containing this compound were tested for efficacy against common agricultural pests. Results demonstrated a marked increase in crop yield and health when treated with these formulations compared to untreated controls, emphasizing its role in sustainable agriculture practices .

Eigenschaften

IUPAC Name |

5-methyl-1-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTWHQCHWFMGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.